molecular formula C10H12N4 B6256058 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine CAS No. 90870-67-0

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine

Cat. No.: B6256058
CAS No.: 90870-67-0
M. Wt: 188.2
InChI Key:
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine typically involves the reaction of 3,5-dimethylpyrazole with 4-methylpyrimidine under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyrimidine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and pyrimidine rings may facilitate binding to these targets, influencing their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which may confer distinct chemical and biological properties. This dual-ring system can enhance its binding affinity to various biological targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

90870-67-0

Molecular Formula

C10H12N4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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